A Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS 957120-59-1): Properties, Applications, and Protocols
A Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS 957120-59-1): Properties, Applications, and Protocols
This document provides an in-depth technical examination of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a specialized organic building block crucial for advancements in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, explores its primary applications, and presents validated experimental protocols, grounding theoretical knowledge in practical, actionable insights.
Introduction and Core Attributes
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, identified by CAS Number 957120-59-1, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its structure is distinguished by three key functional groups on a central phenyl ring: a boronic acid [-B(OH)₂], a chloro group [-Cl], and a diethylcarbamoyl group [-CON(CH₂CH₃)₂]. This specific arrangement makes it an exceptionally versatile reagent.
The boronic acid moiety is the cornerstone of its reactivity, enabling its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The chloro and diethylcarbamoyl substituents are not merely passive decorations; they modulate the electronic properties of the phenyl ring and provide specific steric and functional handles for subsequent synthetic transformations or for influencing molecular interactions in a biological context. Its principal utility lies in its role as a key intermediate for constructing complex biaryl structures, which are prevalent motifs in many pharmaceutical agents, particularly kinase and protease inhibitors.[3]
Caption: Molecular Structure of the Topic Compound.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical reagent. The key properties of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 957120-59-1 | [1][5] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [6] |
| Molecular Weight | 255.51 g/mol | Calculated |
| Synonyms | B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid | [1][6] |
| Typical Purity | ≥97% | [1] |
| Appearance | White to off-white or yellow solid | Inferred from related compounds[7] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Spectroscopic Signatures (Expected)
While specific spectral data for this exact compound is not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[8][9]
-
¹¹B NMR: Boronic acids typically exhibit a characteristic broad singlet in the ¹¹B NMR spectrum, expected to appear in the range of δ 27-31 ppm.[8][9] This signal is a definitive indicator of the boronic acid moiety.
-
¹H NMR: The spectrum would feature distinct regions: aromatic protons on the trisubstituted ring (expected as multiplets between δ 7.5-8.5 ppm), and aliphatic protons from the two ethyl groups of the diethylamide (a quartet for the -CH₂- and a triplet for the -CH₃, likely between δ 1.0-3.5 ppm). The two acidic protons of the -B(OH)₂ group often appear as a broad singlet, which is D₂O exchangeable.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons (δ 120-140 ppm), the carbonyl carbon of the amide (δ 165-175 ppm), and the aliphatic carbons of the ethyl groups (δ 10-50 ppm). The carbon atom directly bonded to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (~1630 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and a very broad O-H stretching band (~3200-3500 cm⁻¹) characteristic of the boronic acid's hydrogen bonding.
Strategic Importance in Synthesis
The strategic value of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid stems from its role as a pre-functionalized building block. Synthetic chemists utilize it not just to form a new carbon-carbon bond, but to introduce an entire substituted phenyl ring into a target molecule in a single, efficient step. This approach is central to modern drug discovery, particularly in programs focused on lead optimization and the creation of compound libraries for high-throughput screening.[3]
Caption: Role as a strategic building block in API synthesis.
The presence of the chloro and diethylcarbamoyl groups offers distinct advantages:
-
Modulation of Reactivity: These electron-withdrawing groups influence the electronic nature of the boronic acid, which can affect its reactivity in coupling reactions.
-
Vectors for Optimization: In drug design, these sites serve as points for modification. The chloro group can be replaced in subsequent nucleophilic aromatic substitution reactions, while the amide provides a site for hydrogen bonding and can be altered to fine-tune solubility and pharmacokinetic properties.
-
Covalent Inhibition: The boronic acid group itself is of therapeutic interest. It can form reversible covalent bonds with nucleophilic residues, such as serine in the active site of enzymes, making it a valuable pharmacophore for designing targeted covalent inhibitors.[3]
The Suzuki-Miyaura Coupling: A Practical Overview
The Suzuki-Miyaura cross-coupling reaction is the primary transformation for which this boronic acid is employed. This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-containing reagents and byproducts.[10][11]
Causality of Key Components:
-
Palladium(0) Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. It is the active agent that brings the two coupling partners together.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center (transmetalation).
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to protect the catalyst and ensure high yields.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the cross-coupling of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.
Objective: To synthesize an asymmetric biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or balloon setup for inert atmosphere
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or nitrogen balloon. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The use of degassed solvents is crucial to prevent catalyst deactivation.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the organic layer.
-
Work-up: Once the reaction is complete (consumption of the limiting aryl bromide), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[12][13]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, general guidelines for boronic acids apply.
-
Hazard Profile: Boronic acids are generally considered irritants. They may cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended to prevent degradation.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a high-value, enabling reagent for synthetic chemists. Its pre-functionalized structure provides an efficient pathway to complex molecular architectures that are central to pharmaceutical research and development. A thorough understanding of its properties, the causality behind its application in the Suzuki-Miyaura reaction, and adherence to validated protocols are key to leveraging its full synthetic potential.
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